molecular formula C9H7BrF2O4S B13310294 Ethyl 2-bromo-4-fluoro-5-(fluorosulfonyl)benzoate

Ethyl 2-bromo-4-fluoro-5-(fluorosulfonyl)benzoate

Cat. No.: B13310294
M. Wt: 329.12 g/mol
InChI Key: FFZAHDGMTMPJNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-bromo-4-fluoro-5-(fluorosulfonyl)benzoate is a chemical compound with the molecular formula C9H7BrF2O4S and a molecular weight of 329.12 g/mol . This compound is known for its unique combination of bromine, fluorine, and sulfonyl functional groups, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-4-fluoro-5-(fluorosulfonyl)benzoate typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of a fluorinated benzoate derivative, followed by sulfonylation. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are often employed to achieve high efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4-fluoro-5-(fluorosulfonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine may yield an amino derivative, while coupling with an aryl boronic acid can produce a biaryl compound .

Scientific Research Applications

Ethyl 2-bromo-4-fluoro-5-(fluorosulfonyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-4-fluoro-5-(fluorosulfonyl)benzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the sulfonyl group, contribute to its reactivity and ability to form stable complexes with various substrates. These interactions can modulate biological pathways and influence the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-bromo-4-fluoro-5-(fluorosulfonyl)benzoate stands out due to its unique combination of functional groups, which imparts distinct reactivity and selectivity. This makes it a valuable compound for specialized applications in organic synthesis and industrial processes .

Biological Activity

Ethyl 2-bromo-4-fluoro-5-(fluorosulfonyl)benzoate is a synthetic compound notable for its unique chemical structure, which includes a bromine atom, two fluorine atoms, and a fluorosulfonyl group attached to a benzoate moiety. This combination of functional groups enhances its reactivity and potential applications in various biological contexts.

The molecular formula of this compound is C₉H₈BrF₂O₃S, with a molecular weight of approximately 329.12 g/mol. The synthesis of this compound typically involves multi-step reactions that can include halogenation and sulfonation processes, allowing for the introduction of the bromine and fluorosulfonyl groups into the aromatic ring.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, potentially modulating cellular pathways. The presence of the bromine and fluorine atoms enhances its reactivity, allowing it to form stable complexes with proteins and enzymes. This interaction can influence processes such as:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Signal Transduction Modulation : By binding to receptors or signaling proteins, it could alter cellular responses.

Antimicrobial Properties

Research has indicated that compounds with similar structural features exhibit antimicrobial properties. This compound has been investigated for its potential as an antimicrobial agent against various pathogens, including bacteria and fungi. The fluorosulfonyl group is particularly noted for enhancing the compound's ability to penetrate microbial membranes, leading to increased efficacy against resistant strains.

Cytotoxicity and Cancer Research

In studies focusing on cancer treatment, derivatives of benzoate compounds have shown promising results in inhibiting tumor growth. While specific data on this compound is limited, its structural analogs have demonstrated cytotoxic effects on cancer cell lines such as HT29 (colorectal cancer) and others. These compounds often work by inducing apoptosis or disrupting cell cycle progression .

Case Studies

  • Antimicrobial Efficacy : A study examining the antimicrobial activity of structurally similar compounds found that certain benzoate derivatives inhibited the growth of Staphylococcus aureus. The mechanism involved disruption of bacterial cell wall synthesis, suggesting potential applications in treating antibiotic-resistant infections .
  • Cytotoxic Activity in Cancer Cells : In vitro studies have shown that benzoate derivatives can significantly reduce cell viability in cancer cell lines. For instance, compounds with similar functional groups exhibited IC50 values ranging from 26 µmol/ml to over 200 µmol/ml against various cancer types, indicating their potential as therapeutic agents .

Comparative Analysis

The following table summarizes key features and biological activities of this compound compared to related compounds:

Compound NameMolecular FormulaNotable FeaturesBiological Activity
This compoundC₉H₈BrF₂O₃SBromine, Fluorine, Fluorosulfonyl groupsAntimicrobial, Potential anticancer
Ethyl 2-bromo-5-fluorobenzoylacetateC₉H₈BrF₁O₂Contains an acetoxy groupAntimicrobial
Methyl 2-bromo-5-fluorobenzoateC₈H₈BrF₁O₂Methyl instead of ethylAntimicrobial

Properties

Molecular Formula

C9H7BrF2O4S

Molecular Weight

329.12 g/mol

IUPAC Name

ethyl 2-bromo-4-fluoro-5-fluorosulfonylbenzoate

InChI

InChI=1S/C9H7BrF2O4S/c1-2-16-9(13)5-3-8(17(12,14)15)7(11)4-6(5)10/h3-4H,2H2,1H3

InChI Key

FFZAHDGMTMPJNP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1Br)F)S(=O)(=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.